molecular formula C9H13FN2O B13043746 (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13043746
M. Wt: 184.21 g/mol
InChI Key: ZQLHJHILMLAQAY-VIFPVBQESA-N
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Description

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: is an organic compound that features a fluorine and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often involving continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amine groups, leading to the formation of imines or nitriles.

    Reduction: Reduction of the nitro group, if present, can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine exerts its effects depends on its specific application:

    Pharmacological Action: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.

    Biochemical Pathways: The compound can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: can be compared with other similar compounds:

    (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.

    (1R)-1-(2-Fluoro-4-chlorophenyl)ethane-1,2-diamine: Contains a chlorine atom instead of a methoxy group.

    (1R)-1-(2-Fluoro-4-hydroxyphenyl)ethane-1,2-diamine: Features a hydroxyl group instead of a methoxy group.

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

ZQLHJHILMLAQAY-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CN)N)F

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

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